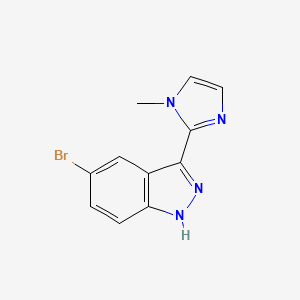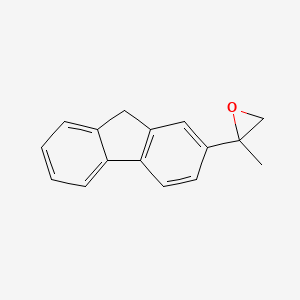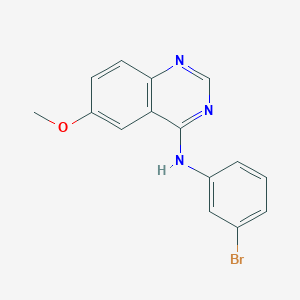
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its potential use in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-6-methoxyquinazolin-4-amine typically involves a multi-step process. One common method starts with the preparation of 3-bromoaniline, which is then reacted with 6-methoxyquinazolin-4-amine under specific conditions. The reaction often requires the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as potassium fluoride, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification techniques, such as Sep-Pak purification, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted quinazoline derivatives with different functional groups .
Scientific Research Applications
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine has several scientific research applications, including:
Biological Research: It is used in biological studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-6-methoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-bromophenyl)-6-methoxyquinazolin-4-amine include other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as a cancer treatment.
Erlotinib: Another quinazoline-based drug used in cancer therapy.
Lapatinib: A quinazoline derivative used to treat certain types of breast cancer.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the 3-bromophenyl group. This unique structure can confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H12BrN3O |
|---|---|
Molecular Weight |
330.18 g/mol |
IUPAC Name |
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C15H12BrN3O/c1-20-12-5-6-14-13(8-12)15(18-9-17-14)19-11-4-2-3-10(16)7-11/h2-9H,1H3,(H,17,18,19) |
InChI Key |
LDTMDWOXHYGMAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



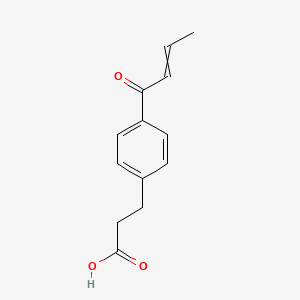
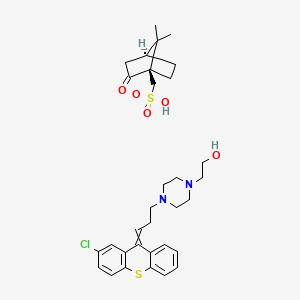
![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13867255.png)
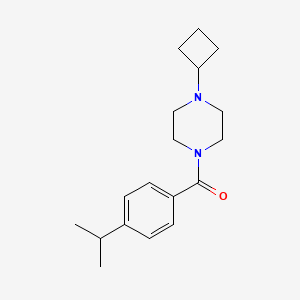
![Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate](/img/structure/B13867263.png)

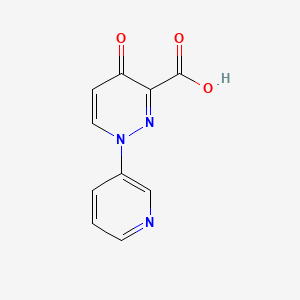
![Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)

![3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)

